
Benzyloxymethyl bromide
Übersicht
Beschreibung
Benzyloxymethyl bromide is an organic compound with the chemical formula C8H9BrO. It is a brominated derivative of benzyloxymethyl ether and is commonly used as an intermediate in organic synthesis. The compound is characterized by a benzyl group attached to a methylene group, which is further bonded to a bromine atom. This structure makes it a versatile reagent in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Benzyloxymethyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Target of Action
Benzyloxymethyl bromide (Bom) is primarily used as a protecting group in peptide and protein chemistry . Its primary target is the cysteine thiol group, which plays a crucial role in the structure and function of proteins .
Mode of Action
This compound interacts with its targets through a process known as protection and deprotection . In this process, Bom is introduced as a cysteine protecting group for use in Fmoc Solid Phase Peptide Synthesis (SPPS), where it facilitates the synthesis of complex disulfide-rich peptides . Deprotection can be achieved using AgOTf-anisole in TFA .
Biochemical Pathways
It’s known that the compound plays a significant role in peptide and protein chemistry, particularly in the synthesis of complex disulfide-rich peptides . These peptides are involved in various biochemical pathways, including signal transduction, immune response, and cellular homeostasis.
Result of Action
The primary result of this compound’s action is the protection of the cysteine thiol group, enabling the synthesis of complex disulfide-rich peptides . This protection facilitates the synthesis of proteins and peptides, which are essential components of cells and play crucial roles in various biological functions.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for benzyloxymethyl bromide are not mentioned in the sources, it is noted that there is a growing demand from the pharmaceutical industry for single enantiomer compounds . This could potentially open up new avenues for research and development involving this compound and similar compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyloxymethyl bromide can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with formaldehyde and hydrobromic acid. The reaction proceeds via the formation of a benzyloxymethyl ether intermediate, which is then brominated to yield this compound .
Another method involves the use of benzyl chloride and sodium bromide in the presence of a phase-transfer catalyst. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process often employs N-bromosuccinimide (NBS) as the brominating agent in a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyloxymethyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction Reactions: The benzylic position in this compound is susceptible to oxidation and reduction reactions.
Radical Reactions: The compound can also undergo radical bromination reactions, where the benzylic hydrogen is replaced by a bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (t-BuOK) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Radical Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide is commonly used.
Major Products Formed
Nucleophilic Substitution: Products include benzyl ethers, benzylamines, and benzyl thiols.
Oxidation: Major products include benzyloxymethyl alcohol and benzyloxymethyl ketone.
Radical Bromination: The primary product is dibrominated benzyloxymethyl compounds.
Vergleich Mit ähnlichen Verbindungen
Benzyloxymethyl bromide can be compared with other similar compounds such as:
Benzyl Bromide: Unlike this compound, benzyl bromide lacks the methylene group attached to the benzene ring.
Benzyloxymethyl Chloride: This compound is similar in structure but contains a chlorine atom instead of a bromine atom.
Benzyl Chloride: Similar to benzyl bromide, benzyl chloride lacks the methylene group and is less reactive compared to this compound.
Conclusion
This compound is a valuable compound in organic synthesis, offering versatility and reactivity in various chemical reactions. Its applications span across chemistry, biology, medicine, and industry, making it an essential reagent in scientific research and industrial production.
Eigenschaften
IUPAC Name |
bromomethoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWLNTIPTFOWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448796 | |
| Record name | benzyloxymethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17690-16-3 | |
| Record name | benzyloxymethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(bromomethoxy)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


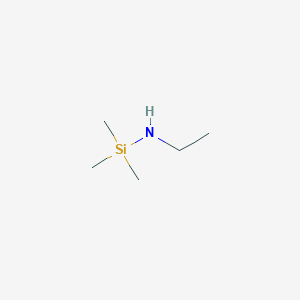
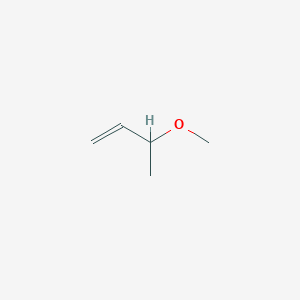
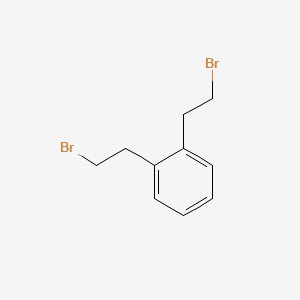
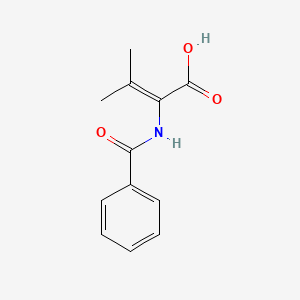

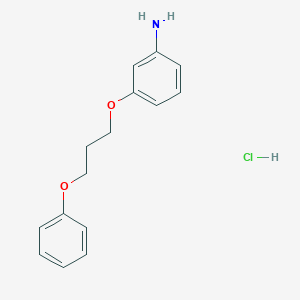
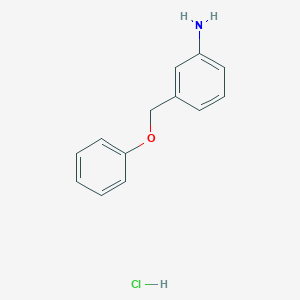

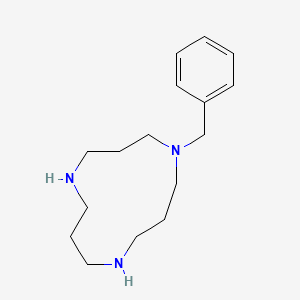
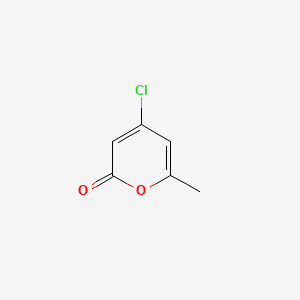
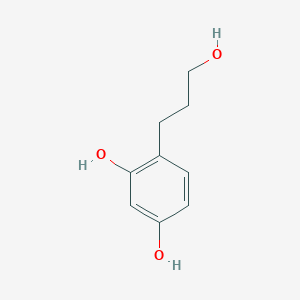

![6-Bromo-2-phenyloxazolo[4,5-b]pyridine](/img/structure/B3048559.png)

